(S,R,S)-AHPC-CO-C-piperazine: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
(S,R,S)-AHPC-CO-C-piperazine: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of proteolysis-targeting chimeras (PROTACs) incorporating the (S,R,S)-AHPC-CO-C-piperazine moiety. This chemical entity serves as a foundational building block in the design of heterobifunctional degraders, specifically functioning as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The core of this guide will dissect the signaling pathways, present quantitative data for key interactions, and provide detailed experimental protocols for the characterization of these molecules.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using the (S,R,S)-AHPC-CO-C-piperazine building block do not possess a direct inhibitory mechanism of action in the classical sense. Instead, they function as molecular bridges, inducing the proximity of a target protein of interest (POI) and the VHL E3 ubiquitin ligase complex. This induced proximity triggers the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade the target protein.
The cornerstone of this mechanism is the (S,R,S)-AHPC component, a derivative of the well-characterized VHL ligand VH032. This moiety binds with high affinity to the substrate recognition domain of VHL. The piperazine-containing linker connects this VHL-binding element to a "warhead" ligand that is specific for the target protein.
The overall mechanism can be summarized in the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase, forming a transient ternary complex (POI-PROTAC-VHL). The formation and stability of this complex are critical for the efficiency of the degradation process.
-
Ubiquitination of the Target Protein: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides.
-
Recycling of the PROTAC and E3 Ligase: After the degradation of the target protein, the PROTAC molecule and the VHL E3 ligase are released and can participate in further catalytic cycles of degradation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow for characterizing PROTACs containing the (S,R,S)-AHPC-CO-C-piperazine moiety.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC characterization.
Quantitative Data
The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to induce degradation of the target protein in a cellular context. The following tables summarize key quantitative data for the (S,R,S)-AHPC (VH032) ligand and representative PROTACs derived from it.
Table 1: Binding Affinities of (S,R,S)-AHPC (VH032) to VHL
| Ligand | Assay Method | Binding Affinity (Kd) | Reference |
| (S,R,S)-AHPC (VH032) | Isothermal Titration Calorimetry (ITC) | 185 nM | [1] |
| BODIPY FL VH032 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 3.01 nM | [2] |
| VH032 | Surface Plasmon Resonance (SPR) | 29 nM | [3] |
Table 2: Degradation Potency of Representative (S,R,S)-AHPC-based PROTACs
| PROTAC | Target Protein | Cell Line | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Reference |
| ARV-771 | BET Proteins | Castration-Resistant Prostate Cancer (CRPC) cells | <1 nM | >90% | [4][5] |
| GMB-475 | BCR-ABL1 | Ba/F3 cells | 1.11 µM (IC50 for degradation) | Not Reported | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTACs. Below are protocols for key experiments cited in the characterization of (S,R,S)-AHPC-based PROTACs.
Protocol 1: VHL Binding Affinity Determination by TR-FRET
This protocol is adapted from a general TR-FRET assay for VHL ligand binding.[2][8][9][10]
Materials:
-
Recombinant His-tagged VHL-ElonginB-ElonginC (VBC) complex
-
Anti-His antibody labeled with a FRET donor (e.g., Europium cryptate)
-
A fluorescently labeled VHL ligand (e.g., BODIPY FL VH032 or a commercial VHL-Red Ligand) as the FRET acceptor
-
Test compounds (PROTACs or VHL ligands) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100 or 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% TWEEN20)
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the diluted compounds to the wells of the 384-well plate.
-
Prepare a master mix containing the His-tagged VBC complex and the donor-labeled anti-His antibody in assay buffer. Add this mix to each well.
-
Prepare a solution of the fluorescently labeled VHL ligand (acceptor) in assay buffer. Add this to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes), protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the concentration of the test compound to determine the IC50.
Protocol 2: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
This protocol provides a general framework for assessing the formation and stability of the POI-PROTAC-VHL ternary complex.[3][11][12][13][14]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 or SA chip)
-
Recombinant VHL E3 ligase complex (biotinylated for SA chip)
-
Recombinant target protein (POI)
-
PROTAC of interest
-
Running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4, with a small percentage of DMSO to match the sample)
-
Immobilization reagents (for CM5 chip) or streptavidin (for SA chip)
Procedure:
-
Immobilization: Immobilize the VHL E3 ligase complex onto the sensor chip surface according to the manufacturer's instructions.
-
Binary Interaction (PROTAC-VHL): Inject serial dilutions of the PROTAC over the VHL-immobilized surface to determine the binding affinity and kinetics of the binary interaction.
-
Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the affinity of this binary interaction.
-
Ternary Complex Formation:
-
Inject the POI alone over the VHL-immobilized surface to assess any direct interaction.
-
Prepare solutions containing a fixed, near-saturating concentration of the POI and serial dilutions of the PROTAC.
-
Inject these pre-incubated solutions over the VHL-immobilized surface.
-
-
Data Analysis:
-
Fit the sensorgrams from the binary and ternary interaction experiments to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α), which is the ratio of the KD of the PROTAC for one protein in the absence and presence of the other protein. An α value > 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.
-
Protocol 3: Cellular Degradation Assessment by Western Blotting
This protocol outlines the steps to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.[15][16][17][18]
Materials:
-
Cell line expressing the target protein
-
Cell culture reagents and plates (e.g., 6-well plates)
-
PROTAC stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein relative to the vehicle control against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 4: In-Cell Ternary Complex Formation using NanoBRET™ Assay
This protocol provides a method to measure the engagement of the PROTAC with VHL in live cells.[19][20][21][22][23]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Vector encoding a VHL-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ tracer for VHL
-
PROTAC of interest
-
White, non-binding 96-well plates
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in 96-well plates.
-
Transfect the cells with the VHL-NanoLuc® fusion vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Assay Preparation:
-
Prepare serial dilutions of the PROTAC in Opti-MEM®.
-
Prepare the NanoBRET™ tracer solution in Opti-MEM®.
-
-
Live-Cell Assay:
-
Add the PROTAC dilutions to the cells and incubate for a specified time (e.g., 2 hours) at 37°C.
-
Add the NanoBRET™ tracer to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
BRET Measurement:
-
Read the plate on a luminometer capable of measuring BRET, with filters for donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the IC50 for VHL engagement in live cells.
-
This assay can also be performed in permeabilized cells to assess intrinsic affinity versus apparent cellular affinity, providing insights into cell permeability.
-
Conclusion
The (S,R,S)-AHPC-CO-C-piperazine moiety is a valuable chemical tool for the construction of PROTACs that effectively recruit the VHL E3 ligase for targeted protein degradation. A thorough understanding of the underlying mechanism of action, coupled with rigorous quantitative characterization using the experimental protocols outlined in this guide, is essential for the successful development of novel and effective protein-degrading therapeutics. The continued exploration of linker chemistry, including the use of piperazine-containing linkers, will undoubtedly contribute to the refinement and optimization of this powerful technology.[24][25]
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
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- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. celtarys.com [celtarys.com]
- 9. HTRF Human VHL Binding Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. aragen.com [aragen.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. lifesensors.com [lifesensors.com]
- 18. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 19. promega.com [promega.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 22. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 23. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
